HDAC6 Binding Affinity: Target Compound Demonstrates Low-Micromolar Kd with Isoform Selectivity
In a fluorogenic enzymatic assay using recombinant human HDAC6 and Boc-L-Lys(acetyl)-MCA substrate, 2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide exhibited a Kd of 5.4 μM [1]. By contrast, the same compound showed no significant binding to HDAC4 or HDAC5 (Ki > 50 μM), yielding a selectivity window of at least 9-fold for HDAC6 over these class IIa isoforms [1]. This degree of selectivity is not automatically retained by the des-methyl analog, which lacks the N-methyl group that may contribute to isoform discrimination through altered hydrogen-bonding geometry.
| Evidence Dimension | HDAC6 binding affinity (Kd) and selectivity vs. HDAC4/5 |
|---|---|
| Target Compound Data | Kd = 5.4 μM (HDAC6); Ki > 50 μM (HDAC4, HDAC5) |
| Comparator Or Baseline | Des-methyl analog 2-[4-(hydroxyimino)piperidin-1-yl]acetamide: no reported HDAC6 affinity data; class-level reference: pan-HDAC inhibitor SAHA shows Kd < 100 nM for HDAC6 but no isoform discrimination |
| Quantified Difference | HDAC6 selectivity ratio >9-fold over HDAC4/5 |
| Conditions | Recombinant human HDAC isoforms; fluorogenic Boc-L-Lys(acetyl)-MCA substrate assay (BindingDB/ChEMBL) |
Why This Matters
For scientists designing isoform-selective chemical probes, this selectivity profile reduces the risk of confounding off-target effects that plague pan-HDAC inhibitors, making the compound a more suitable starting point for HDAC6-focused screening cascades.
- [1] BindingDB entry BDBM50361259 (ChEMBL1934901). Affinity data for HDAC4,5,6. View Source
